Heparin disaccharide I-S

Description

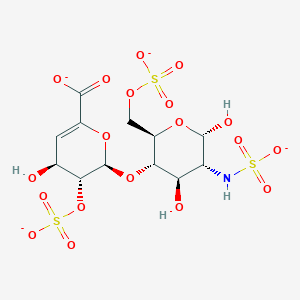

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO19S3-4 |

|---|---|

Molecular Weight |

573.4 g/mol |

IUPAC Name |

(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C12H19NO19S3/c14-3-1-4(10(16)17)30-12(8(3)32-35(25,26)27)31-9-5(2-28-34(22,23)24)29-11(18)6(7(9)15)13-33(19,20)21/h1,3,5-9,11-15,18H,2H2,(H,16,17)(H,19,20,21)(H,22,23,24)(H,25,26,27)/p-4/t3-,5+,6+,7+,8+,9+,11-,12-/m0/s1 |

InChI Key |

LRPGJWKAYQRIAQ-GYBHJADLSA-J |

SMILES |

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-] |

Isomeric SMILES |

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Contextual Significance of Heparin and Heparan Sulfate Structural Elements

Heparin and heparan sulfate (B86663) are vital components of the extracellular matrix and cell surfaces, where they interact with a multitude of proteins to modulate activities such as cell growth, development, inflammation, angiogenesis, and anticoagulation. nih.govdiva-portal.orgnih.gov Their biological specificity is not determined by the polysaccharide chain as a whole, but rather by the precise arrangement of sulfated sugar residues, which create unique binding sites for various protein ligands. nih.govnih.gov

The structural diversity of heparin and heparan sulfate is immense, arising from variations in the sugar backbone and the degree and position of sulfation. nih.gov This microheterogeneity is not random; rather, it is a biosynthetically controlled feature that generates specific structural motifs responsible for distinct biological activities. nih.gov Therefore, the detailed characterization of individual structural elements, such as specific disaccharide units, is paramount to understanding the structure-function relationships of these complex molecules. The study of these components serves as a model for how highly sulfated regions within the larger heparan sulfate structure interact with proteins.

Overview of Disaccharide Units As Fundamental Glycosaminoglycan Building Blocks

Glycosaminoglycans are fundamentally composed of repeating disaccharide units. nih.govquora.com In the case of heparin and heparan sulfate (B86663), this repeating unit consists of a uronic acid (either D-glucuronic acid or L-iduronic acid) linked to a glucosamine (B1671600) residue. nih.govumc.br These basic disaccharide units undergo extensive modifications, primarily sulfation, during their biosynthesis in the Golgi apparatus, leading to the vast structural and functional diversity of the final GAG chains. nih.gov

Heparin Disaccharide I-S is a specific, trisulfated disaccharide unit that is a prominent component of heparin. nih.gov Its structure consists of a 2-O-sulfated iduronic acid linked to a 6-O-sulfated, N-sulfated glucosamine. wikipedia.org The systematic analysis of such disaccharides, often generated by enzymatic or chemical depolymerization of the parent GAG, is a cornerstone of GAG structural analysis. acs.org These analyses allow researchers to quantify the relative abundance of different disaccharide units, providing a "fingerprint" of the GAG composition from a particular tissue or cell type. nih.gov

Advanced Analytical and Structural Elucidation Methodologies for Heparin Disaccharide I S

Role in Research and Development

Heparin disaccharide I-S serves as a vital tool in biomedical research. As the most representative structural unit of heparin, it is used to investigate the specific molecular interactions that underpin heparin's diverse biological activities. Research has shown that a trisulfated heparin disaccharide can directly affect T-cell functions, including inhibiting the activation of the transcription factor NF-kappaB and reducing the secretion of pro-inflammatory cytokines. nih.gov It has also been found to modulate cell migration and intracellular signaling pathways. nih.gov

Furthermore, enzymatically prepared disaccharides like I-S can be used as fundamental building blocks in the synthetic construction of more complex, therapeutically valuable heparin oligosaccharides. tandfonline.comtandfonline.com This allows for the development of synthetic heparins with more defined structures and potentially improved pharmacological profiles.

Use as an Analytical Standard

This compound is widely used as an analytical standard for the compositional analysis of heparin and heparan sulfate (B86663). galenmolecular.comnih.gov Given the structural heterogeneity of heparin, accurate quantification of its constituent disaccharides is essential for quality control and for comparing different heparin preparations, such as unfractionated heparin and low-molecular-weight heparins.

Commercial standards of this compound, often included in a mixture of other common heparin disaccharides, are used to calibrate analytical methods like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). galenmolecular.com These standards allow for the precise identification and quantification of the disaccharides released after enzymatic digestion of a heparin sample. acs.org Isotopically labeled versions of disaccharide standards have also been developed to serve as internal standards in mass spectrometry-based quantification, further enhancing the accuracy and reliability of the analysis. nih.govacs.org

Molecular Mechanisms of Heparin Disaccharide I S Mediated Biological Interactions

Growth Factor Binding

Heparan sulfate (B86663) proteoglycans on the cell surface and in the extracellular matrix act as co-receptors for a wide variety of growth factors, modulating their signaling activity. wikipedia.org The sulfation patterns of HS chains are critical for these interactions. For example, the binding of fibroblast growth factors (FGFs) to their receptors is dependent on specific HS structures. acs.orgnih.gov The trisulfated disaccharide unit is important for the binding of certain growth factors, such as midkine. oup.com Studies have shown that all three sulfate groups of the heparin disaccharide unit (N-, 2-O-, and 6-O-sulfates) are necessary for full interaction with midkine. oup.com Similarly, the binding of heparin oligosaccharides to FGF receptor 4 increases with the number of 6-O-sulfate groups. nih.gov

Role of Heparin Disaccharide I S in Glycosaminoglycan Structural Heterogeneity and Function

In Vitro Studies

In laboratory settings, Heparin disaccharide I-S is used to study the specific interactions between heparin/heparan sulfate (B86663) and proteins. core.ac.uk By using a defined disaccharide, researchers can investigate the minimal structural requirements for these interactions. It is also used in the structural analysis of heparin and heparan sulfate by techniques such as high-performance liquid chromatography (HPLC).

Biomarker Research

The levels of specific heparin and heparan sulfate disaccharides, including I-S, in biological fluids can potentially serve as biomarkers for various diseases. For example, altered levels may indicate changes in the activity of enzymes like heparanase, which is associated with cancer and inflammatory conditions.

Drug Development

Understanding the structure-activity relationships of heparin's constituent disaccharides is crucial for the development of new and improved heparin-based drugs. rsc.org By synthesizing oligosaccharides with specific sulfation patterns, including those containing the I-S unit, researchers aim to create novel therapeutics with more targeted activities and fewer side effects. rsc.orgrsc.org For instance, research has focused on identifying the specific disaccharide structures responsible for activities such as inducing hepatocyte growth factor (HGF). nih.gov

Advancements in High-Resolution Sequencing of this compound within Polysaccharide Chains

The precise arrangement of monosaccharide units within heparin, a complex and heterogeneous glycosaminoglycan, is critical to its biological functions. The most prevalent of these units is the trisulfated disaccharide, this compound, which consists of a 2-O-sulfated L-iduronic acid (IdoA(2S)) linked to a 6-O-sulfated, N-sulfated D-glucosamine (GlcNS(6S)). oup.comnih.gov Determining the exact location of this and other disaccharides within the long polysaccharide chain is a formidable analytical challenge but is essential for elucidating structure-activity relationships. pnas.org Emerging frontiers in glycoscience have yielded powerful high-resolution sequencing methodologies, primarily centered around mass spectrometry and sophisticated enzymatic/chemical degradation strategies, to meet this challenge. pnas.orgresearchgate.net

The structural complexity of heparin arises from variability in uronic acid epimerization (L-iduronic acid vs. D-glucuronic acid) and extensive, variable sulfation patterns. pnas.org This heterogeneity means that unlike template-driven biomolecules such as proteins or nucleic acids, heparin is a mixture of closely related but distinct polysaccharide chains. nih.gov Consequently, sequencing requires methods that can not only identify constituent disaccharides but also map their order and distinguish between isomers.

A significant hurdle in heparin sequencing, particularly with mass spectrometry, is the fragility of the sulfate groups. During analysis, these groups are easily lost, which can obscure vital information about the original sulfation pattern of the polysaccharide. nih.govnih.gov Modern techniques have developed innovative solutions to stabilize these modifications, enabling more detailed and reliable sequencing. nih.govacs.org

Mass Spectrometry-Based Sequencing Approaches

Tandem mass spectrometry (MS/MS) has become a cornerstone of heparin sequencing. nih.gov This technique involves breaking down isolated oligosaccharide fragments and analyzing the resulting product ions to piece together the original sequence. However, the high density of sulfate groups in heparin, especially in repeating units like this compound, makes the molecules prone to losing sulfur trioxide (SO₃) upon fragmentation, which complicates spectral interpretation. nih.govnih.gov

Several strategies have been developed to overcome this limitation:

Cation Adduction: Complexing the heparin oligosaccharides with cations, such as sodium (Na⁺) or calcium (Ca²⁺), helps to stabilize the fragile sulfate groups. This reduces the likelihood of neutral SO₃ loss and promotes cleavage along the carbohydrate backbone, which is more informative for sequencing. nih.govacs.org

Advanced Fragmentation Techniques: The development of new fragmentation methods in mass spectrometry provides alternative ways to break down the oligosaccharide chains that preserve sulfate group information.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful combination. It allows for the separation of complex oligosaccharide mixtures before they are introduced into the mass spectrometer for sequencing. researchgate.net This approach has been successfully used to differentiate and quantify isomeric disaccharides, ensuring that a peak corresponding to this compound is not misidentified as another disaccharide with the same mass but a different structure, such as one containing a 3-O-sulfated glucosamine (B1671600). nih.govcore.ac.uk

Integrated Enzymatic and Chemical Sequencing

An alternative and complementary strategy, known as Integral Glycan Sequencing (IGS), combines precise chemical and enzymatic steps to determine the saccharide sequence. pnas.orgnih.gov The IGS workflow typically proceeds as follows:

Fluorescent Tagging: The heparin polysaccharide is first tagged at its reducing end with a fluorescent molecule. This tag provides a starting point for sequencing and allows for sensitive detection. pnas.org

Partial Chemical Cleavage: The tagged chain is subjected to partial, selective cleavage using nitrous acid at a low pH. This reaction specifically breaks the bond at N-sulfated glucosamine (GlcNS) residues, a key component of this compound, creating a defined set of fragments. pnas.orgnih.gov

Sequential Exodigestion: The resulting fragments are then treated with a panel of specific exoglycosidases and exosulfatases. These enzymes sequentially remove single sugar or sulfate units from the non-reducing end of each fragment. pnas.orgsigmaaldrich.com For example, a specific 2-O-sulfatase would remove the sulfate from an IdoA(2S) residue at the end of a fragment.

Analysis by Electrophoresis: The nested set of fragments generated after each enzymatic step is analyzed using polyacrylamide gel electrophoresis (PAGE). By observing the shifts in the bands on the gel after each specific enzymatic treatment, the sequence of the original oligosaccharide can be read directly. pnas.orgnih.gov

This integrated method has proven effective for accurately sequencing heparin oligosaccharides, including those composed of repeating this compound units. oup.compnas.org

The table below summarizes key high-resolution methods used to sequence this compound within polysaccharide chains.

| Sequencing Technique | Principle | Relevance to this compound (IdoA(2S)-GlcNS(6S)) | Reference(s) |

|---|---|---|---|

| LC-MS/MS with Cation Adduction | Liquid chromatography separates oligosaccharide fragments, which are then sequenced via tandem mass spectrometry. Cations (e.g., Na⁺, Ca²⁺) are used to stabilize sulfate groups during fragmentation. | Allows for separation of isomeric oligosaccharides and provides fragmentation data that confirms the presence and linkage of the IdoA(2S) and GlcNS(6S) units by minimizing SO₃ loss. | nih.govacs.org |

| Integral Glycan Sequencing (IGS) | Involves fluorescent tagging, partial chemical cleavage at GlcNS residues, and sequential enzymatic digestion with specific exosulfatases and exoglycosidases. Products are analyzed by PAGE. | Enables direct reading of the sequence. The use of specific 2-O- and 6-O-exosulfatases confirms the sulfation pattern of the I-S disaccharide within a fragment. | pnas.orgnih.gov |

| Enzymatic Digestion Profiling | Complete digestion of heparin with a cocktail of heparinases (I, II, III) breaks the polysaccharide down to its constituent disaccharides, which are then identified and quantified by MS or LC-MS. | Provides the overall composition of the heparin chain, confirming the abundance of this compound, which is the major disaccharide product. | nih.govacs.org |

| MS/MS with Chemical Derivatization | N-sulfate groups are chemically replaced with more stable groups (e.g., deuterated acetyl) prior to MS/MS analysis to prevent their preferential loss during fragmentation. | Improves the quality of fragmentation spectra by stabilizing the N-sulfate on the GlcNS residue, leading to more reliable sequence data. | nih.gov |

Methodological Challenges

Despite these advancements, sequencing heparin remains a significant challenge. The inherent heterogeneity of the polymer means that any given sample contains a multitude of different chains. pnas.org Furthermore, the presence of multiple structural isomers, such as D-glucuronic acid versus L-iduronic acid, and the positioning of sulfate groups (e.g., 6-O-sulfate vs. the rare but functionally critical 3-O-sulfate on the glucosamine residue) require analytical methods with extremely high resolution. nih.govnih.gov Distinguishing these subtle differences is crucial, as they can dramatically alter the biological activity of the polysaccharide. The continued development of these high-resolution sequencing technologies is therefore a critical frontier in glycoscience, paving the way for a deeper understanding of the roles of specific structures like this compound in health and disease.

Innovations in Chemoenzymatic Synthesis of Defined Heparin Disaccharide I S Structures

Use as a Standard in GAG Analysis

Due to its well-defined structure and commercial availability at high purity (≥98%), Heparin Disaccharide I-S is widely used as an analytical standard. sigmaaldrich.com It is a key component of disaccharide standard mixes used to calibrate chromatographic systems for the compositional analysis of heparin and heparan sulfate (B86663) from various biological or pharmaceutical sources. galenmolecular.comiduron.co.uk These standards are crucial for quality control of heparin-based drugs and for research applications requiring accurate quantification of GAG structures.

Role in Diagnostic and Biomarker Research

Alterations in the structure and quantity of heparan sulfate on cell surfaces and in the extracellular matrix are associated with numerous pathological conditions, including cancer and inflammatory diseases. The analysis of HS-derived disaccharides in biological fluids like human serum has emerged as a promising avenue for disease diagnosis and prognosis. nih.gov Developing sensitive analytical methods, such as LC-MS/MS, to accurately profile the complete set of twelve heparin/HS-derived disaccharides, including I-S, allows researchers to identify disease-specific GAG signatures that could serve as valuable biomarkers. nih.govnih.gov

Application in Drug Discovery and Development

This compound and other defined oligosaccharides are vital tools in drug discovery. They allow for detailed studies of the structure-activity relationships (SAR) that govern the interactions between GAGs and proteins. rsc.org By understanding how specific sulfation patterns contribute to binding affinity and biological effect, researchers can work towards designing and synthesizing novel heparin mimetics or analogues with improved therapeutic profiles, such as enhanced activity, better selectivity, or reduced side effects. nih.govrsc.org For instance, the structural information gleaned from GAG-protein complexes can guide the rational design of small molecule inhibitors that block these interactions. ebi.ac.uk

Bioengineering Approaches for Heparin Analogues

Concerns about the safety and supply of animal-derived heparin have spurred the development of bioengineering approaches to produce heparin and its analogues. nih.govportlandpress.com These strategies aim to create safer, more consistent, and structurally defined products.

Chemoenzymatic Synthesis : This powerful hybrid approach combines the flexibility of chemical synthesis with the high specificity of enzymes. nih.govrpi.edu It typically starts with a backbone sugar, which can be produced microbially, and then uses a series of recombinant heparin biosynthetic enzymes (sulfotransferases, epimerases) to add sulfate groups in a controlled, step-wise manner to build custom oligosaccharides. rsc.orgrsc.org This method has been successfully used to synthesize ultra-low molecular weight heparins and a library of diverse HS oligosaccharides for research. rsc.orgnih.gov

Metabolic Engineering : This involves genetically modifying host cells, such as E. coli or Chinese Hamster Ovary (CHO) cells, to produce heparin-like molecules. nih.govportlandpress.com By introducing and overexpressing the genes for the human heparin biosynthetic pathway, scientists can coax these cells into synthesizing and modifying a precursor polysaccharide into a GAG with anticoagulant activity. nih.govresearchgate.net

Protein-Based Heparin Binders : Research is also focused on developing engineered proteins that can act as heparin binders. nih.govplos.org These proteins can be designed to neutralize heparin's anticoagulant effect, serving as potential antidotes, or to be used in diagnostic assays for heparin detection. acs.orgresearchgate.netsigmaaldrich.com These binders often incorporate specific structural motifs, like the "CPC clip motif," which are conserved in natural heparin-binding proteins. plos.org

Conclusion

Heparin disaccharide I-S is a critically important chemical compound that serves as a fundamental building block of the anticoagulant drug heparin. Its well-defined chemical structure and physicochemical properties make it an indispensable tool in several areas of scientific research. As a primary product of heparin depolymerization, it is essential for the quality control and structural analysis of pharmaceutical heparin. Furthermore, its use as a research tool facilitates a deeper understanding of the complex biological roles of heparin and heparan sulfate (B86663) in both health and disease. The ongoing development of both enzymatic and synthetic methods for its production, coupled with advanced analytical techniques, will continue to expand our knowledge of this significant biomolecule and its functions.

Q & A

Q. What is the structural composition and nomenclature of Heparin disaccharide I-S?

this compound (ΔUA-2S→GlcNS-6S) consists of an unsaturated uronic acid (ΔUA) with a 2-O-sulfate group linked to a glucosamine residue bearing N-sulfate and 6-O-sulfate modifications. This nomenclature follows standardized glycosaminoglycan (GAG) conventions, where "I" denotes the disaccharide class and "S" indicates sulfation patterns. Structural characterization typically employs nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. How is this compound prepared for experimental studies?

I-S is enzymatically generated using heparinase I and II digestion of porcine heparin, followed by purification via gel filtration and ion-exchange chromatography. The enzymatic cleavage introduces a C4–C5 double bond in uronic acid (ΔUA), detectable at 232 nm. Purity validation requires reverse-phase HPLC or capillary electrophoresis .

Q. What methods are used to detect and quantify this compound in biological samples?

Ultraviolet (UV) detection at 232 nm is standard for I-S identification in HPLC workflows. For complex matrices (e.g., serum), ion-pairing reversed-phase microflow HPLC coupled with tandem MS (IPRP-Mf-HPLC–MS/MS) improves sensitivity. Diagnostic ions (e.g., [0,2A₂]²⁻ at m/z 217.9) in MS² spectra enhance specificity by reducing background noise .

Advanced Research Questions

Q. How do researchers determine binding affinities between this compound and proteins like chemokines?

Binding studies employ NMR titration (tracking chemical shift perturbations), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). For example, NMR data for vMIP-II dimer interactions with I-S reveal a binding cleft involving residues R46, R48, and R18, with dimeric forms showing tighter binding (lower Kd) than monomers . ITC provides thermodynamic parameters (ΔH, ΔS), while SPR quantifies kinetic rates (kon, koff) .

Q. How can conflicting binding affinity data for I-S across studies be resolved?

Discrepancies arise from methodological differences (e.g., monomer vs. dimer protein forms, ionic strength). To reconcile

- Standardize buffer conditions (e.g., 150 mM NaCl for physiological relevance).

- Validate protein oligomerization states via size-exclusion chromatography.

- Compare multiple techniques (NMR, SPR, ITC) to cross-verify Kd values. For instance, dimeric vMIP-II binds I-S with 10-fold higher affinity than monomers due to dual subunit interactions .

Q. What challenges exist in quantifying low-abundance this compound, and how are they addressed?

Matrix interference (e.g., serum components) and ionization variability in MS hinder quantification. Solutions include:

Q. How does this compound contribute to heparan sulfate (HS) biological functions?

I-S is a high-sulfation motif critical for HS interactions with growth factors (e.g., FGF2) and chemokines (e.g., MIP-1β). Its 6-O-sulfate group mediates electrostatic interactions with basic protein domains. Functional studies use competitive binding assays with desulfated analogs or CRISPR-edited HS biosynthetic enzymes (e.g., HS6ST knockouts) .

Q. What experimental designs are recommended for studying I-S in disease models?

- In vitro: Use I-S-enriched HS oligosaccharides to probe ligand-receptor binding via SPR or cell-based assays (e.g., leukocyte migration).

- In vivo: Employ transgenic mice with tissue-specific HS sulfation defects and administer I-S via osmotic pumps to rescue phenotypes.

- Data interpretation: Correlate disaccharide composition (quantified via LC-MS/MS) with functional readouts (e.g., angiogenesis, inflammation) .

Methodological Best Practices

- Sample preparation: Validate heparinase digestion efficiency via UV-Vis or MS to ensure complete depolymerization .

- Data reporting: Include error margins for Kd values and disaccharide quantification (e.g., ±0.1 μM for ITC, ±5% for LC-MS) .

- Reproducibility: Deposit raw NMR, MS, and HPLC datasets in public repositories (e.g., MetaboLights, PRIDE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.